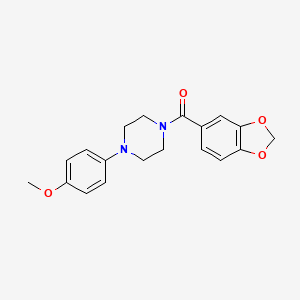![molecular formula C20H22N4O B5687064 2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5687064.png)
2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. The 5-HT1A receptor is a subtype of serotonin receptor that is involved in various physiological and behavioral processes, including mood regulation, anxiety, and stress response.
Mecanismo De Acción
2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a selective antagonist of the serotonin 5-HT1A receptor. The 5-HT1A receptor is a subtype of serotonin receptor that is involved in various physiological and behavioral processes, including mood regulation, anxiety, and stress response. By selectively blocking the activity of the serotonin 5-HT1A receptor, this compound can modulate the physiological and behavioral effects of serotonin in the brain and other tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In the brain, this compound can modulate the activity of the serotonin 5-HT1A receptor, which can affect mood, anxiety, and stress response. In the cardiovascular system, this compound can modulate the activity of the serotonin 5-HT1A receptor, which can affect blood pressure and heart rate. In the gastrointestinal system, this compound can modulate the activity of the serotonin 5-HT1A receptor, which can affect gastrointestinal motility and secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole has several advantages and limitations for lab experiments. One advantage is that this compound is a selective antagonist of the serotonin 5-HT1A receptor, which allows for the specific modulation of the activity of this receptor. Another advantage is that this compound has been extensively studied, and its pharmacological and biochemical properties are well characterized. One limitation is that this compound is not suitable for in vivo studies due to its poor bioavailability and high plasma protein binding.
Direcciones Futuras
There are several future directions for the study of 2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole. One direction is the development of new compounds that target the serotonin 5-HT1A receptor with improved activity and selectivity. Another direction is the investigation of the role of the serotonin 5-HT1A receptor in various physiological and behavioral processes, including mood regulation, anxiety, and stress response. Finally, the potential therapeutic applications of compounds that target the serotonin 5-HT1A receptor in various diseases, including depression, anxiety disorders, and schizophrenia, should be further explored.
Métodos De Síntesis
The synthesis of 2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves several steps. The first step involves the reaction of 2-methylindole with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-methyl-1H-indol-3-yl)acetate. The second step involves the reaction of ethyl 2-(2-methyl-1H-indol-3-yl)acetate with hydrazine hydrate to form 2-methyl-1-(1H-indol-3-yl)hydrazine. The third step involves the reaction of 2-methyl-1-(1H-indol-3-yl)hydrazine with 4-(2-pyridinyl)-1-piperazinecarboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of the serotonin 5-HT1A receptor in various physiological and behavioral processes. In pharmacology, this compound has been used as a reference compound to evaluate the activity of other compounds that target the serotonin 5-HT1A receptor. In drug discovery, this compound has been used as a starting point to design and synthesize new compounds with improved activity and selectivity towards the serotonin 5-HT1A receptor.
Propiedades
IUPAC Name |
2-(2-methylindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-14-17-6-2-3-7-18(17)24(16)15-20(25)23-12-10-22(11-13-23)19-8-4-5-9-21-19/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXICRBLHPFLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)
![1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
![2-(4-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5687022.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5687024.png)
![butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B5687029.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5687032.png)
![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5687063.png)

